molecular formula C7H3BrClF3O B1402180 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene CAS No. 1417568-36-5

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Cat. No. B1402180
M. Wt: 275.45 g/mol
InChI Key: CFFWYMNSOBOUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene, also known as BCDMF, is a chemical compound that is used in a variety of scientific and laboratory experiments. It is a halogenated aromatic compound that is composed of bromine, chlorine, difluoromethoxy, and fluorobenzene. BCDMF is a relatively new compound that has been developed in recent years, and its potential applications are still being explored.

Scientific Research Applications

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and in the development of new materials. 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has also been used in the study of the structure and reactivity of organic molecules. In addition, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has been used in the study of the mechanisms of drug action, as well as in the development of new drugs.

Mechanism Of Action

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is an aromatic compound that is capable of forming covalent bonds with other molecules. It is believed that the mechanism of action of 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is related to its ability to interact with other molecules, such as proteins and enzymes. 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is able to form hydrogen bonds with other molecules, which can affect the structure and reactivity of the molecule. Additionally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has been shown to interact with enzymes, which can affect the catalytic activity of the enzyme and the rate of reaction of the substrate.

Biochemical And Physiological Effects

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, particularly those involved in the metabolism of drugs. Additionally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has been shown to interfere with the activity of receptors, which can affect the activity of hormones and neurotransmitters. 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has also been shown to affect the structure and function of proteins, which can affect the function of cells and organs.

Advantages And Limitations For Lab Experiments

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be produced in a variety of concentrations. Additionally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene in laboratory experiments. 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a halogenated aromatic compound, and it can be toxic and cause irritation if it is not handled properly. Additionally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a relatively new compound, and its potential applications are still being explored.

Future Directions

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene has a variety of potential future applications. One potential application is in the synthesis of pharmaceuticals and agrochemicals. Additionally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene could be used to develop new materials, such as polymers and nanomaterials. 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene could also be used to study the structure and reactivity of organic molecules and to develop new drugs. Additionally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene could be used to study the mechanisms of drug action and to develop new drugs. Finally, 2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene could be used to study the biochemical and physiological effects of drugs on the body.

properties

IUPAC Name

2-bromo-4-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWYMNSOBOUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
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